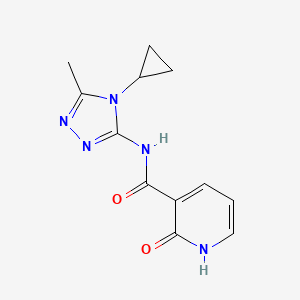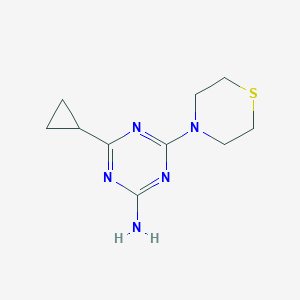
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide, also known as CCT245737, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide binds to the ATP-binding pocket of CHK1, thereby inhibiting its kinase activity. This results in the activation of the DNA damage response pathway, leading to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, both in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced therapeutic efficacy. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide is its specificity for CHK1, which reduces the risk of off-target effects. However, its potency may vary depending on the cancer cell line, and its efficacy may be affected by the presence of certain genetic mutations. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability for lab experiments.
Future Directions
There are several potential future directions for the development and application of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide. One direction is the identification of biomarkers that can predict the sensitivity of cancer cells to this compound, which can help to guide patient selection for clinical trials. Another direction is the development of combination therapies that can enhance the therapeutic efficacy of this compound. Finally, further research is needed to understand the molecular mechanisms underlying the sensitivity and resistance of cancer cells to this compound, which can inform the development of more effective cancer therapies.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potential for cancer therapy through its inhibition of CHK1 activity. Its specificity for CHK1, minimal toxicity in normal cells, and ability to sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for further development. However, its efficacy may be affected by genetic mutations and its availability for lab experiments may be limited by its complex synthesis method. Further research is needed to fully understand its mechanism of action and potential future directions for its development and application in cancer therapy.
Synthesis Methods
The synthesis of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis involves the condensation of 4-cyclopropyl-5-methyl-1,2,4-triazole-3-carboxylic acid with 2-amino-3-cyanopyridine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole. The resulting intermediate is then converted to the final product through a series of purification and isolation steps.
Scientific Research Applications
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of checkpoint kinase 1 (CHK1), a protein kinase that plays a crucial role in the DNA damage response pathway. Inhibition of CHK1 activity leads to the accumulation of DNA damage, which can sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-7-15-16-12(17(7)8-4-5-8)14-11(19)9-3-2-6-13-10(9)18/h2-3,6,8H,4-5H2,1H3,(H,13,18)(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMPQWFSYBGMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)NC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B7438191.png)
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)

![1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7438207.png)
![2-methyl-6-(1-propan-2-ylimidazol-4-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438232.png)
![3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7438235.png)
![[4-[(6-Methoxy-3-methylquinoxalin-2-yl)amino]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7438241.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide](/img/structure/B7438244.png)
![2-[(2-methylimidazol-1-yl)methyl]-5-(5-methylthiophen-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7438247.png)
![N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine](/img/structure/B7438252.png)
![6-[[2-[(2-Chlorophenyl)methyl]pyrrolidine-1-carbonyl]amino]pyridine-2-carboxamide](/img/structure/B7438266.png)
![5-hydroxy-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B7438280.png)
![2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7438284.png)
![N-cyclohexyl-2-[5-[2-(2,3,5-trimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7438288.png)